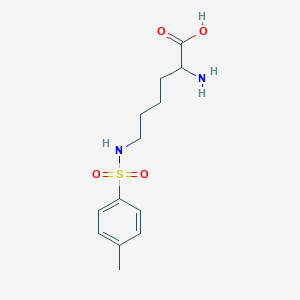
N-Methyl-L-Leucin
Übersicht
Beschreibung
(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine, characterized by the replacement of one of the amino hydrogens with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .
Wissenschaftliche Forschungsanwendungen
(S)-4-Methyl-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N-Methyl-L-leucine, also known as L-Leucine, N-methyl- or N-Methylleucine, primarily targets the C-X-C motif chemokine 10 . This chemokine plays a crucial role in chemotaxis, or the movement of cells in response to chemical stimuli. It is involved in immune responses and inflammation, making it a significant target for various therapeutic interventions .
Mode of Action
It is known that leucine derivatives can activate themechanistic target of rapamycin complex 1 (mTORC1) . This activation is a two-step process: the cellular uptake by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Biochemical Pathways
N-Methyl-L-leucine may be involved in the mTOR signaling pathway , which is a well-recognized cellular signaling pathway mobilized by amino acids . mTOR is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . Additionally, leucine and its derivatives like N-Methyl-L-leucine are formed through overlapping biosynthetic pathways, initiated by the condensation of two pyruvate molecules to form 2-acetolactate .
Pharmacokinetics
It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-Methyl-L-leucine .
Result of Action
The result of N-Methyl-L-leucine’s action is likely the activation of mTORC1, leading to the regulation of cell growth and metabolism . .
Action Environment
The action of N-Methyl-L-leucine can be influenced by various environmental factors. For instance, the equilibrium between two core conformers of leucine derivatives shifts more towards one conformer upon the addition of monovalent cations This suggests that the presence of certain ions in the environment can influence the action of N-Methyl-L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-4-Methyl-2-(methylamino)pentanoic acid can be synthesized through several methods. One common approach involves the methylation of leucine using methyl iodide and sodium hydride . Another method includes the reductive alkylation of leucine derivatives using methyl iodide and silver oxide . These methods ensure the optical purity of the final product, which is crucial for its applications in peptide synthesis .
Industrial Production Methods: In industrial settings, (S)-4-Methyl-2-(methylamino)pentanoic acid is often produced through large-scale methylation processes. These processes utilize cost-effective and readily available reagents such as methyl halides and dimethyl sulfate . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Methyl-2-(methylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert (S)-4-Methyl-2-(methylamino)pentanoic acid into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of (S)-4-Methyl-2-(methylamino)pentanoic acid, such as oxo derivatives, amine derivatives, and substituted leucine compounds .
Vergleich Mit ähnlichen Verbindungen
- N-Methylvaline
- N-Methylisoleucine
- N-Methylalanine
Comparison: (S)-4-Methyl-2-(methylamino)pentanoic acid is unique among its analogs due to its specific interaction with chemokines and its role in peptide synthesis . While other N-methylated amino acids like N-Methylvaline and N-Methylisoleucine share similar structural features, (S)-4-Methyl-2-(methylamino)pentanoic acid’s distinct properties make it particularly valuable in research and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031240 | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3060-46-6 | |
| Record name | N-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)







